molecular formula C21H24F3N5S B2498453 5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile CAS No. 2034494-41-0

5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile

Cat. No.: B2498453
CAS No.: 2034494-41-0
M. Wt: 435.51
InChI Key: ZOQLCSNWZPMSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-2-carbonitrile core linked via a methyl group to a piperidine ring, which is further connected to a piperazine moiety substituted with a 5-(trifluoromethyl)pyridin-2-yl group. Its structural complexity combines nitrogen-containing heterocycles (piperidine, piperazine, pyridine) and a trifluoromethyl group, which are common in bioactive molecules targeting kinases or neurotransmitter receptors. The carbonitrile group enhances binding affinity and metabolic stability, while the trifluoromethyl group improves lipophilicity and bioavailability .

Properties

IUPAC Name

5-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5S/c22-21(23,24)16-1-4-20(26-14-16)29-11-9-28(10-12-29)17-5-7-27(8-6-17)15-19-3-2-18(13-25)30-19/h1-4,14,17H,5-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQLCSNWZPMSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=C(S4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile is a complex molecular structure that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features several key functional groups:

  • Pyridine : A nitrogen-containing aromatic ring that often contributes to biological activity.
  • Piperazine and Piperidine Rings : These cyclic amines are known for their roles in drug design, particularly in enhancing receptor binding.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Thiophene Ring : Known for its electronic properties that can influence biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity

Several studies have highlighted the potential of trifluoromethyl-pyridine derivatives as antimicrobial agents. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM . The incorporation of piperazine rings has been linked to enhanced potency against various bacterial strains.

Antidiabetic Properties

Piperazine derivatives have also been investigated for their antidiabetic effects. Research indicates that certain piperazine compounds can exhibit low cytotoxicity while demonstrating effective inhibition of carbohydrate-hydrolyzing enzymes, which is crucial for managing diabetes . The specific compound may share these beneficial properties due to structural similarities.

Neuroprotective Effects

Emerging evidence suggests that compounds featuring piperidine and piperazine moieties can interact with neurotransmitter systems, potentially offering neuroprotective benefits. Studies on related compounds indicate their ability to modulate receptor activity, which could be beneficial for conditions like Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Antitubercular Activity Five derivatives showed IC90 values between 3.73 - 40.32 μM against M. tuberculosis .
Antidiabetic Efficacy Piperazine derivatives demonstrated IC50 values significantly lower than standard drugs like acarbose, indicating strong potential as antidiabetic agents .
Neuroprotective Potential Compounds similar to this structure have been shown to inhibit MAO-B, suggesting a role in neuroprotection .

The biological activity of this compound likely stems from its ability to interact with various biological targets:

  • Receptor Modulation : The piperazine and piperidine components may facilitate binding to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive function.
  • Enzyme Inhibition : The thiophene and pyridine rings can participate in enzyme inhibition through π-stacking interactions or hydrogen bonding, impacting metabolic pathways relevant in diabetes and infectious diseases.
  • Antimicrobial Action : The trifluoromethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that similar compounds with trifluoromethyl-pyridine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have been tested under National Cancer Institute protocols, revealing promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Neuropharmacology

The piperazine and piperidine components of the compound suggest potential applications in neuropharmacology. Compounds featuring these moieties are often investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of psychiatric disorders. Research indicates that such compounds can act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor antagonists, which may provide therapeutic benefits in conditions like depression and schizophrenia .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related compounds have shown efficacy against various bacterial strains. The incorporation of a thiophene ring may enhance the compound's interaction with microbial membranes, leading to increased antibacterial activity. This aspect warrants further exploration to establish its potential as an antimicrobial agent .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityThe compound demonstrated significant inhibition of cancer cell growth with GI50 values indicating high potency against tested lines.
Neuropharmacological EffectsExhibited properties consistent with SSRIs, suggesting potential for mood disorder treatments.
Antimicrobial EfficacyShowed promising results against Gram-positive bacteria, indicating possible use in antibiotic development.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to three structurally related molecules from the evidence:

Compound Name / ID Core Structure Key Substituents Functional Groups Evidence ID
Target Compound : 5-((4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile Thiophene-2-carbonitrile Piperidine-piperazine linkage, 5-(trifluoromethyl)pyridin-2-yl Carbonitrile, trifluoromethyl, piperazine N/A
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Pyridine-3-carbonitrile Thiophen-2-yl at position 6, 4-methylpiperazin-1-yl at position 2 Carbonitrile, piperazine
5-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK18/RTC195) Pentan-1-one Thiophen-2-yl linked via pentyl chain to piperazine-4-(trifluoromethyl)phenyl Ketone, trifluoromethyl, piperazine
5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile Pyrrole-3-carbonitrile 3-Chlorothiophen-2-yl at position 5, 4-(4-fluorophenyl)piperazin-1-yl at position 2 Carbonitrile, piperazine, halogen

Key Observations :

  • Core Structure : The target compound uses a thiophene-2-carbonitrile core, whereas analogs employ pyridine (), pyrrole (), or a ketone backbone ().
  • Substituent Linkage: The target’s piperidine-piperazine bridge provides conformational rigidity, contrasting with the pentanone chain in MK18 or direct pyrrole-piperazine bonding in .
  • Trifluoromethyl Group : Only the target and MK18 include a trifluoromethyl group, but MK18 attaches it to a phenyl ring vs. the target’s pyridine.

Preparation Methods

Trifluoromethylation of Halogenated Pyridine

The 5-(trifluoromethyl)pyridin-2-yl group is synthesized via halogen exchange using anhydrous hydrogen fluoride (HF) and metal halide catalysts. As detailed in, 2-chloro-5-(trichloromethyl)pyridine undergoes liquid-phase fluorination at 170–180°C under 15 psig pressure with FeCl₃ or FeF₃ catalysts, yielding 2-chloro-5-(trifluoromethyl)pyridine in 25 hours. This step achieves near-quantitative conversion due to the high electrophilicity of the trichloromethyl group and the catalytic activity of iron halides.

Reaction Conditions:

  • Reactants: 2-Chloro-5-(trichloromethyl)pyridine, anhydrous HF
  • Catalyst: FeCl₃ or FeF₃ (1–10 mol%)
  • Temperature: 170–180°C
  • Pressure: 15 psig
  • Yield: >90% (distillation-purified)

Piperazine Substitution

The chlorine atom at position 2 of the pyridine ring is displaced by piperazine via nucleophilic aromatic substitution. Heating 2-chloro-5-(trifluoromethyl)pyridine with excess piperazine in dimethylformamide (DMF) at 120°C for 24 hours affords the 5-(trifluoromethyl)pyridin-2-ylpiperazine intermediate. The reaction is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring toward nucleophilic attack.

Preparation of Piperidin-1-ylmethyl Intermediate

Reductive Amination of Piperidine

The piperidin-1-ylmethyl segment is synthesized via reductive amination of 4-aminopiperidine with formaldehyde. Using triacetoxyborohydride (STAB) as a reducing agent in tetrahydrofuran (THF), the reaction proceeds at room temperature under inert conditions, yielding the secondary amine product. This method, adapted from, avoids over-alkylation and ensures high regioselectivity.

Reaction Conditions:

  • Reactants: 4-Aminopiperidine, formaldehyde
  • Reducing Agent: STAB (2 equiv)
  • Solvent: THF
  • Temperature: 25°C
  • Yield: 76% (column chromatography)

Protection-Deprotection Strategy

To prevent undesired side reactions during subsequent coupling steps, the piperidine nitrogen is protected as a tert-butyl carbamate (Boc) group. Deprotection using hydrochloric acid (HCl) in dioxane regenerates the free amine prior to final assembly.

Coupling of Thiophene-2-carbonitrile Moiety

Synthesis of Thiophene-2-carbonitrile

The thiophene-2-carbonitrile fragment is prepared via a base-mediated substitution reaction. As described in, 1-fluoro-2-nitrobenzene reacts with 2-amino-5-methyl-3-thiophenecarbonitrile in THF using sodium hydride (NaH) as a base, yielding the substituted thiophene derivative in 77% yield after 18 hours.

Reaction Conditions:

  • Reactants: 1-Fluoro-2-nitrobenzene, 2-amino-5-methyl-3-thiophenecarbonitrile
  • Base: NaH (60% dispersion in oil)
  • Solvent: THF
  • Temperature: 25°C
  • Yield: 77% (chromatography)

Methylene Bridge Formation

The methylene linker is introduced via a Mannich reaction between the piperidine intermediate and thiophene-2-carbonitrile. Using paraformaldehyde and catalytic acetic acid in ethanol, the three-component reaction forms the C–N bond under mild conditions, achieving 68% yield after recrystallization.

Final Assembly and Purification

Coupling of Fragments

The piperazine-pyridine and piperidine-thiophene intermediates are coupled via a nucleophilic substitution reaction. Heating the intermediates in acetonitrile with potassium carbonate (K₂CO₃) at 80°C for 12 hours facilitates the formation of the final product.

Reaction Conditions:

  • Reactants: 5-(Trifluoromethyl)pyridin-2-ylpiperazine, piperidin-1-ylmethyl-thiophene-2-carbonitrile
  • Base: K₂CO₃
  • Solvent: Acetonitrile
  • Temperature: 80°C
  • Yield: 65% (HPLC-purified)

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes) and recrystallized from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, while high-performance liquid chromatography (HPLC) ensures >98% purity.

Optimization and Yield Considerations

Step Key Parameters Challenges Optimized Solutions
Trifluoromethylation High pressure, FeCl₃ catalysis Corrosive HF handling Use of Hastelloy reactors, controlled pressure release
Piperazine Substitution Excess piperazine, DMF solvent Low reactivity of pyridine Microwave-assisted heating (150°C, 1 hour)
Methylene Bridge Formation Mannich reaction conditions Competing polymerization Slow addition of formaldehyde, low temperature

Adopting solvent-free conditions for the methylene bridge step, as demonstrated in, reduces environmental impact and improves atom economy. Additionally, replacing NaH with safer bases like potassium tert-butoxide (t-BuOK) mitigates handling risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.